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molecular formula C8H10BrCl3O B8508685 1-Bromo-4,6,6-trichloro-3,3-dimethylhex-5-en-2-one CAS No. 89084-57-1

1-Bromo-4,6,6-trichloro-3,3-dimethylhex-5-en-2-one

Cat. No. B8508685
M. Wt: 308.4 g/mol
InChI Key: RHFPCNRLTFKCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04992577

Procedure details

11.475 g (0.05 mol) of 1,1,3-trichloro-4,4-dimethyl-1-hexen-5-one are dissolved in 150 ml of chloroform, and 8 g (0.05 mol) of bromine are added without cooling. The mixture is stirred for 3 hours at room temperature, and hydrogen bromide and solvent are distilled off in vacuo; the final residues are removed in a high vacuum. 15.5 g are obtained of crude 1,1,3-trichloro-6-bromo-4,4-dimethyl-1-hexen-5-one, the structure of which is confirmed by the 1H-NMR spectrum. It is used directly in the next stage:
Quantity
11.475 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:12])=[CH:3][CH:4]([Cl:11])[C:5]([CH3:10])([CH3:9])[C:6](=[O:8])[CH3:7].[Br:13]Br>C(Cl)(Cl)Cl>[Cl:1][C:2]([Cl:12])=[CH:3][CH:4]([Cl:11])[C:5]([CH3:9])([CH3:10])[C:6](=[O:8])[CH2:7][Br:13]

Inputs

Step One
Name
Quantity
11.475 g
Type
reactant
Smiles
ClC(=CC(C(C(C)=O)(C)C)Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling
DISTILLATION
Type
DISTILLATION
Details
hydrogen bromide and solvent are distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the final residues are removed in a high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC(=CC(C(C(CBr)=O)(C)C)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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